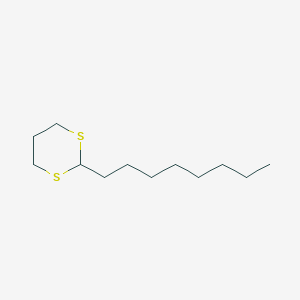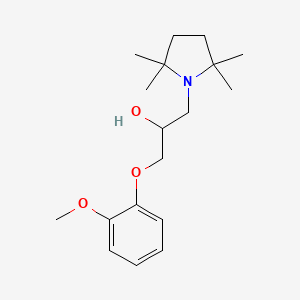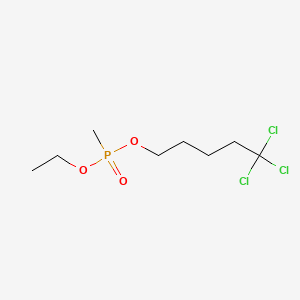
Methylphosphonic acid ethyl 5,5,5-trichloropentyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylphosphonic acid ethyl 5,5,5-trichloropentyl ester is an organophosphorus compound with the molecular formula C8H16Cl3O3P and a molecular weight of 297.54 g/mol . This compound is characterized by the presence of a phosphonic acid group, an ethyl ester, and a trichloropentyl group, making it a unique and versatile chemical entity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methylphosphonic acid ethyl 5,5,5-trichloropentyl ester typically involves the reaction of methylphosphonic acid with ethyl alcohol and 5,5,5-trichloropentanol under controlled conditions. The reaction is catalyzed by an acid or base to facilitate the esterification process. The general reaction scheme can be represented as follows:
[ \text{CH}_3\text{P(O)(OH)}_2 + \text{C}_2\text{H}_5\text{OH} + \text{C}_5\text{H}_8\text{Cl}_3\text{OH} \rightarrow \text{C}8\text{H}{16}\text{Cl}_3\text{O}_3\text{P} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methylphosphonic acid ethyl 5,5,5-trichloropentyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trichloropentyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted phosphonic acid esters.
Applications De Recherche Scientifique
Methylphosphonic acid ethyl 5,5,5-trichloropentyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of methylphosphonic acid ethyl 5,5,5-trichloropentyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The trichloropentyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylphosphonic acid: A simpler analog with the formula CH3P(O)(OH)2.
Ethyl methylphosphonate: Another related compound with the formula CH3P(O)(OH)OC2H5.
Uniqueness
Methylphosphonic acid ethyl 5,5,5-trichloropentyl ester is unique due to the presence of the trichloropentyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
38672-36-5 |
|---|---|
Formule moléculaire |
C8H16Cl3O3P |
Poids moléculaire |
297.5 g/mol |
Nom IUPAC |
1,1,1-trichloro-5-[ethoxy(methyl)phosphoryl]oxypentane |
InChI |
InChI=1S/C8H16Cl3O3P/c1-3-13-15(2,12)14-7-5-4-6-8(9,10)11/h3-7H2,1-2H3 |
Clé InChI |
BMRYAQIUSSCJPX-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C)OCCCCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


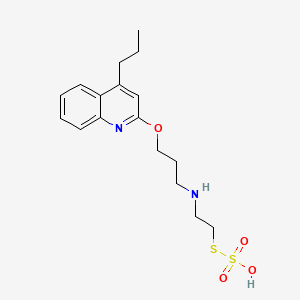
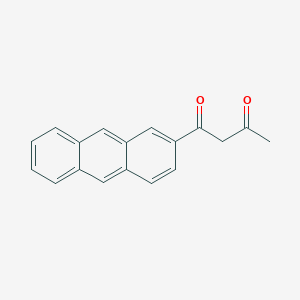
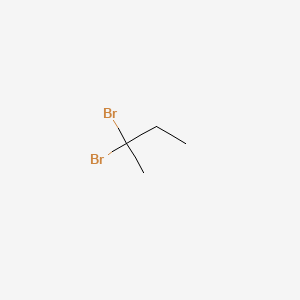
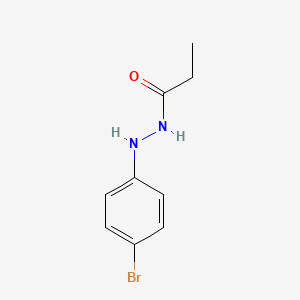

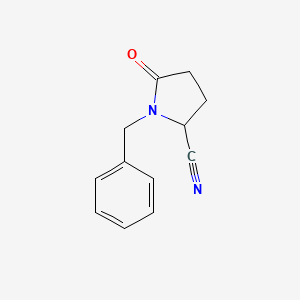

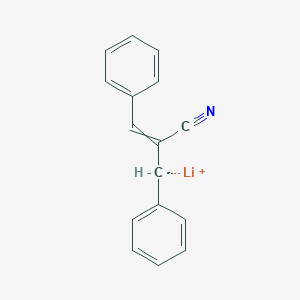
![[1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl] thiocyanate](/img/structure/B14672495.png)

